4-(Chloromethyl)-1-ethyl-3-methyl-1H-pyrazole
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Overview
Description
4-(Chloromethyl)-1-ethyl-3-methyl-1H-pyrazole is a heterocyclic organic compound featuring a pyrazole ring substituted with chloromethyl, ethyl, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chloromethyl)-1-ethyl-3-methyl-1H-pyrazole typically involves the chloromethylation of 1-ethyl-3-methyl-1H-pyrazole. This can be achieved using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic and facilitating the attack by the aromatic pi-electrons of the pyrazole ring .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pH, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 4-(Chloromethyl)-1-ethyl-3-methyl-1H-pyrazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.
Reduction: Reduction reactions can modify the chloromethyl group to a methyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substituted pyrazoles with various functional groups depending on the nucleophile used.
- Oxidized derivatives with hydroxyl or carbonyl groups.
- Reduced derivatives with simplified alkyl chains.
Scientific Research Applications
4-(Chloromethyl)-1-ethyl-3-methyl-1H-pyrazole has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, antiviral, or anticancer properties.
Materials Science: The compound can be used in the development of polymers and advanced materials with specific properties such as high thermal stability and chemical resistance.
Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-1-ethyl-3-methyl-1H-pyrazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or modulate receptors by binding to active sites or allosteric sites, thereby altering the biological activity of the target molecules . The chloromethyl group can form covalent bonds with nucleophilic residues in proteins, leading to irreversible inhibition.
Comparison with Similar Compounds
4-(Chloromethyl)-1-methyl-3-ethyl-1H-pyrazole: Similar structure but different substitution pattern.
4-(Bromomethyl)-1-ethyl-3-methyl-1H-pyrazole: Bromine instead of chlorine, affecting reactivity and biological activity.
4-(Chloromethyl)-1-ethyl-3-isopropyl-1H-pyrazole: Isopropyl group instead of methyl, influencing steric and electronic properties.
Uniqueness: 4-(Chloromethyl)-1-ethyl-3-methyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the chloromethyl group allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry.
Properties
IUPAC Name |
4-(chloromethyl)-1-ethyl-3-methylpyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClN2/c1-3-10-5-7(4-8)6(2)9-10/h5H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIRAATRDZLYSOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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